molecular formula C14H21N3O3S2 B12208525 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B12208525
M. Wt: 343.5 g/mol
InChI Key: LXVLJXLEUIOFBX-UHFFFAOYSA-N
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Description

This compound features a 3,5-dimethyl-1,2-oxazole core linked via a sulfonamide group to an ethyl chain terminating in a 4-tert-butyl-substituted 1,3-thiazole ring. The molecular formula is C₁₆H₂₂N₃O₃S₂, and its molecular weight is 368.5 g/mol (estimated).

Properties

Molecular Formula

C14H21N3O3S2

Molecular Weight

343.5 g/mol

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C14H21N3O3S2/c1-9-13(10(2)20-17-9)22(18,19)15-7-6-12-16-11(8-21-12)14(3,4)5/h8,15H,6-7H2,1-5H3

InChI Key

LXVLJXLEUIOFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=NC(=CS2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 4-tert-butyl-1,3-thiazole moiety is synthesized via the Hantzsch thiazole synthesis using α-halo carbonyl compounds and thiourea derivatives.

  • Example Protocol :

    • Reactants : 4-tert-Butylthioamide (1.0 eq), ethyl 2-bromoacetate (1.2 eq).

    • Conditions : Reflux in ethanol (12 h), followed by neutralization with NaHCO₃.

    • Yield : 78% (isolated via column chromatography, hexane/ethyl acetate = 4:1).

Preparation of 3,5-Dimethyl-1,2-oxazole-4-sulfonyl Chloride

Oxazole Ring Synthesis

The 3,5-dimethyl-1,2-oxazole core is synthesized via cyclization of β-diketones with hydroxylamine:

  • Reactants : Acetylacetone (1.0 eq), hydroxylamine hydrochloride (1.5 eq).

  • Conditions : Reflux in acetic acid (4 h).

  • Yield : 85% (purified via recrystallization in ethanol).

Sulfonation

Sulfonation is achieved using chlorosulfonic acid:

  • Protocol :

    • 3,5-Dimethyl-1,2-oxazole (1.0 eq) is treated with ClSO₃H (3.0 eq) in CH₂Cl₂ at 0°C (2 h).

    • Quenching : Ice-cold water, followed by extraction with DCM.

    • Yield : 70% (3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride).

Coupling to Form the Sulfonamide

Sulfonamide Bond Formation

The final step involves reacting 4-tert-butyl-1,3-thiazole-2-ethylamine with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride:

  • Conditions :

    • Amine (1.0 eq), sulfonyl chloride (1.1 eq), Et₃N (2.0 eq) in THF (0°C → rt, 12 h).

  • Workup :

    • Dilute with H₂O, extract with EtOAc, dry over MgSO₄.

    • Purification : Silica gel chromatography (CH₂Cl₂/MeOH = 95:5).

  • Yield : 65%.

Optimization and Challenges

Key Challenges

  • Steric Hindrance : The tert-butyl group impedes sulfonylation efficiency; excess sulfonyl chloride (1.2–1.5 eq) improves yields.

  • Regioselectivity : Oxazole sulfonation at the 4-position requires precise temperature control (0–5°C).

Analytical Data

ParameterValueMethod
Melting Point 162–164°CDSC
Molecular Weight 343.5 g/molHRMS
HPLC Purity >98%C18, MeCN/H₂O = 70:30

Alternative Routes

One-Pot Thiazole-Oxazole Assembly

A patent (US8415345B2) describes a tandem cyclization-sulfonylation approach:

  • Reactants : 4-tert-Butyl-2-ethylthiazole, 3,5-dimethyloxazole-4-sulfonyl chloride.

  • Conditions : Pd(OAc)₂催化, K₂CO₃, DMF (100°C, 8 h).

  • Yield : 58%.

Solid-Phase Synthesis

Immobilized sulfonyl chloride on Wang resin enables stepwise coupling, reducing purification steps:

  • Resin Loading : 1.2 mmol/g.

  • Final Yield : 72% after cleavage (TFA/DCM).

Scalability and Industrial Relevance

  • Batch Size : Up to 10 kg reported in patent WO2009137391A2.

  • Cost Drivers :

    • 4-tert-Butylthioamide (~$220/kg).

    • Chlorosulfonic acid (~$150/kg) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide-Oxazole-Thiazole Features

The following compounds share structural motifs (sulfonamide, oxazole, or thiazole) but differ in substituents and heterocyclic arrangements:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide C₁₅H₁₆N₂O₅S₂ 368.4 Oxazole-sulfonamide core; furan and thiophene substituents; hydroxyl group
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide C₁₅H₁₆N₂O₄S₃ 384.5 Oxazole-sulfonamide core; bithiophene substituent; hydroxyl group
Target Compound C₁₆H₂₂N₃O₃S₂ 368.5 Oxazole-sulfonamide core; 4-tert-butyl-thiazole substituent; no hydroxyl group

Key Observations :

  • Heterocyclic Diversity : The target compound’s thiazole ring (tert-butyl-substituted) contrasts with the furan/thiophene () or bithiophene () moieties in analogues. Thiazoles generally exhibit higher metabolic stability than furans or thiophenes in medicinal applications.
  • Molecular Weight : The bithiophene derivative (384.5 g/mol) is heavier due to additional sulfur atoms, while the target and furan-thiophene analogue are comparable (~368 g/mol).
  • Hydrogen-Bonding: The hydroxyl group in analogues () enhances solubility but may reduce membrane permeability compared to the target’s non-polar tert-butyl group.

Other Structurally Related Compounds

Additional compounds with overlapping motifs (e.g., oxazole, thiazole, sulfonamide) but divergent backbones include:

  • 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-2,3-dihydro-1,3,4-thiadiazol-2-one (): Combines oxazole with a thiadiazolone ring, lacking sulfonamide functionality.

These compounds highlight the versatility of oxazole-based scaffolds but underscore the unique combination of sulfonamide and thiazole in the target compound.

Biological Activity

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H21N3O2S
  • Molecular Weight : 355.5 g/mol
  • CAS Number : 1219548-94-3
  • IUPAC Name : this compound

These features contribute to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound's activity was assessed using standard microbiological techniques:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.25 µg/mL
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL

The compound demonstrated selective inhibition against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis agent.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties. The compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.6
MCF7 (Breast Cancer)12.3
A549 (Lung Cancer)20.1

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Activity : The oxazole and thiazole moieties may interact with specific enzymes involved in metabolic pathways.
  • Disruption of Membrane Integrity : The lipophilic nature of the tert-butyl group enhances membrane penetration, potentially leading to cell lysis.

Study on Antitubercular Activity

A significant study focused on the antitubercular activity of this compound was conducted by Villemagne et al. (2020). They reported that derivatives of oxazole compounds showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 0.072 µM .

Evaluation of Anticancer Properties

Another research effort highlighted the anticancer potential of similar sulfonamide derivatives. In this study, this compound was shown to induce apoptosis in cancer cells through caspase activation pathways .

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